N-[2-(1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[2-(1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features both indole and tetrazole moieties Indole is a significant heterocyclic system found in many natural products and drugs, while tetrazole is known for its stability and bioisosteric properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide typically involves the coupling of an indole derivative with a tetrazole derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the two components . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Indole-3-carboxaldehyde derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moiety can interact with biological receptors such as serotonin receptors, while the tetrazole moiety can mimic carboxylate groups and bind to metal ions or enzymes. These interactions can lead to various biological effects, including modulation of cellular signaling pathways and inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar in structure but with different substituents on the benzamide group.
1-(2-(adamantane-1-yl)-1H-indol-3-yl)-N-methyl-2-oxoacetamide: Contains an indole moiety but with different functional groups.
N-(2-(1H-indol-3-yl)ethyl)acetamide: A simpler compound with an acetamide group instead of a benzamide group.
Uniqueness
N-[2-(1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both indole and tetrazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16N6O |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H16N6O/c25-18(15-5-7-16(8-6-15)24-13-20-21-22-24)19-10-12-23-11-9-14-3-1-2-4-17(14)23/h1-9,11,13H,10,12H2,(H,19,25) |
InChI Key |
LIYXTRJZCMMHMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCNC(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
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